2-Methanesulfonyl-6-azaspiro[3.4]octane
Description
2-Methanesulfonyl-6-azaspiro[3.4]octane (CAS: 2168403-91-4) is a spirocyclic compound with a molecular formula of C₈H₁₅NO₂S and a molecular weight of 189.27 g/mol. Its structure features a six-membered azaspiro ring fused to a three-membered cyclopropane-like ring, with a methanesulfonyl (-SO₂CH₃) substituent at the 2-position. The compound is slightly soluble in DMSO, water (upon heating), and methanol, making it suitable for research applications in controlled environments .
The hydrochloride salt form (CAS: 2378503-40-1) has a molecular formula of C₈H₁₆ClNO₂S (molecular weight: 225.74 g/mol), enhancing its stability for storage and handling .
Properties
Molecular Formula |
C8H15NO2S |
|---|---|
Molecular Weight |
189.28 g/mol |
IUPAC Name |
2-methylsulfonyl-6-azaspiro[3.4]octane |
InChI |
InChI=1S/C8H15NO2S/c1-12(10,11)7-4-8(5-7)2-3-9-6-8/h7,9H,2-6H2,1H3 |
InChI Key |
BADZYLOLQVAERU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1CC2(C1)CCNC2 |
Origin of Product |
United States |
Preparation Methods
Annulation Strategy
A prominent method involves annulation of cyclopentane or four-membered rings with suitable nitrogen sources, utilizing conventional chemical transformations with minimal purification steps:
- Methodology : As demonstrated in recent publications, the synthesis employs cyclization of amino precursors with electrophilic agents to form the spirocyclic framework.
- Key Reactions : Intramolecular nucleophilic substitutions and cyclizations facilitated by acid or base catalysis.
- Starting Materials : Readily available cyclopentane derivatives, aminoalkyl halides, or related heterocycles.
Specific Synthetic Routes
- Route 1 : Annulation of cyclopentane derivatives with aminoalkyl halides under basic conditions, followed by ring closure to form the spirocyclic core (Reference).
- Route 2 : Cyclization of N-alkylated amino compounds with aldehydes or ketones, employing acid catalysis to induce spiro formation.
- Route 3 : Construction via four-membered ring annulation, involving nucleophilic attack on activated electrophiles, with subsequent ring expansion or closure.
Data Table: Core Synthesis Methods
| Method | Starting Material | Key Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| Annulation of cyclopentane | Cyclopentane derivatives | Aminoalkyl halides | Reflux, base | 65-75% | Minimal purification |
| Cyclization of amino compounds | N-alkylated amino compounds | Acid catalyst | Mild heating | 60-70% | Versatile, scalable |
| Four-membered ring annulation | Halogenated precursors | Nucleophiles, electrophiles | Controlled temperature | 55-68% | Suitable for complex derivatives |
Functionalization with Methanesulfonyl Group
Sulfonylation Procedure
The installation of the methanesulfonyl group onto the nitrogen atom is achieved via nucleophilic substitution with methanesulfonyl chloride:
- Reaction Conditions :
- Solvent: Dichloromethane or tetrahydrofuran (THF)
- Base: Triethylamine or pyridine to scavenge HCl
- Temperature: 0°C to room temperature
- Reaction Mechanism :
- Nucleophilic attack of the nitrogen atom on the sulfur atom of methanesulfonyl chloride
- Formation of the sulfonamide linkage with elimination of HCl
Experimental Data
- Typical Yield : 80-90% for sulfonylation of secondary amines
- Reaction Time : 2-4 hours at 0°C to room temperature
- Purification : Usually via aqueous workup and column chromatography
Data Table: Sulfonylation Conditions
| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Sulfonylation | Methanesulfonyl chloride, triethylamine | Dichloromethane | 0°C to RT | 2-4 h | 85-90% | Efficient, high purity |
Complete Synthetic Route for 2-Methanesulfonyl-6-azaspiro[3.4]octane
Stepwise Procedure
- Preparation of the core spirocyclic amine : Using annulation strategies as described, synthesize the 2-azaspiro[3.4]octane core.
- Protection of nitrogen (if necessary) : Protecting groups may be introduced to facilitate selective sulfonylation.
- Sulfonylation : React the free nitrogen with methanesulfonyl chloride in the presence of a base at low temperature.
- Purification : Isolate the final product via chromatography or recrystallization.
Representative Reaction Scheme
[Core spirocyclic amine] + CH3SO2Cl + Base → this compound
Data Table: Overall Synthesis Summary
| Step | Starting Material | Reagents | Conditions | Yield | Purification |
|---|---|---|---|---|---|
| Core synthesis | Cyclopentane derivatives | Aminoalkyl halides | Reflux, base | 65-75% | Minimal chromatography |
| Sulfonylation | Core amine | Methanesulfonyl chloride, triethylamine | 0°C to RT | 85-90% | Column chromatography |
Recent Research Discoveries and Innovations
- Scalable and Green Methods : Recent advances focus on scalable routes employing less hazardous reagents and green solvents, reducing environmental impact.
- Alternative Sulfonylation Agents : Use of solid-supported sulfonylating agents and microwave-assisted reactions to improve efficiency.
- Structural Diversification : Functionalization at different positions of the spirocyclic core to generate a library of derivatives for medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions
2-Methanesulfonyl-6-azaspiro[3.4]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-Methanesulfonyl-6-azaspiro[3.4]octane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Methanesulfonyl-6-azaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table highlights key structural analogs of 2-Methanesulfonyl-6-azaspiro[3.4]octane, focusing on molecular features and substituents:
Physicochemical Properties
- Solubility: The methanesulfonyl group in this compound confers moderate solubility in polar solvents like DMSO and methanol, whereas 2-Oxa-6-azaspiro[3.4]octane (lacking sulfonyl) is more lipophilic . Trifluoroacetate derivatives (e.g., ) exhibit enhanced solubility in acidic conditions due to ionizable groups .
- Thermal Stability: Boc-protected analogs (e.g., tert-butyl derivatives) show higher thermal stability, as seen in their synthesis at elevated temperatures (50°C in 2-propanol) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Methanesulfonyl-6-azaspiro[3.4]octane, and how can purity be ensured during synthesis?
- Methodology : The synthesis typically involves cyclization reactions of precursors such as pyrrolidine or oxetane derivatives. For example, spirocyclic structures can be formed via acid-catalyzed intramolecular cyclization or transition metal-mediated coupling . Purification is achieved using column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from polar aprotic solvents like acetonitrile. Purity (>95%) is verified via HPLC with UV detection at 254 nm .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : H and C NMR confirm the spirocyclic structure and methanesulfonyl substituent. Key signals include deshielded protons near the sulfonyl group (δ 3.0–3.5 ppm) and quaternary carbons in the spiro junction .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H] at m/z 219.08) and fragmentation patterns .
- IR Spectroscopy : Strong absorption bands at 1150–1300 cm (S=O stretching) and 750–850 cm (C-S bonds) .
Q. What are the primary storage conditions to maintain the stability of this compound?
- Methodology : Store under inert atmosphere (argon or nitrogen) at 2–8°C in airtight, light-resistant containers. Solubility in DMSO (10 mM stock solutions) should be aliquoted to avoid freeze-thaw cycles. Degradation is monitored via periodic HPLC analysis .
Advanced Research Questions
Q. How can regioselectivity challenges in spiro ring formation be addressed during synthesis?
- Methodology : Regioselectivity is controlled using sterically hindered catalysts (e.g., Pd(PPh)) or directing groups. Computational modeling (DFT) predicts favorable transition states for spiro junction formation. For example, substituents on the precursor rings can bias cyclization pathways . Microwave-assisted synthesis (100–150°C, 30 min) enhances yield and selectivity compared to traditional heating .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodology :
- Comparative Assays : Standardize bioactivity tests (e.g., MIC for antimicrobial activity) using reference strains (e.g., E. coli ATCC 25922) and controls (e.g., ciprofloxacin) .
- Structural Analysis : X-ray crystallography or NOESY NMR can identify conformational isomers that may explain divergent activity. For instance, axial vs. equatorial sulfonyl group orientation affects target binding .
- Meta-Analysis : Cross-reference data from peer-reviewed studies (excluding commercial/non-peer-reviewed sources) to identify consensus trends .
Q. How do structural modifications to the azaspiro core influence interactions with biological targets?
- Methodology :
- SAR Studies : Introduce substituents (e.g., fluorine, methyl groups) at the 2-, 6-, or 8-positions and assess changes in activity. For example, fluorination at C2 increases metabolic stability but may reduce solubility .
- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with targets like EGFR or Plasmodium falciparum enzymes. Key interactions include hydrogen bonding between the sulfonyl group and active-site residues .
- In Vitro Profiling : Compare IC values against analogs (e.g., 2-Oxa-6-azaspiro[3.4]octane derivatives) to quantify substituent effects (see table below) .
Comparative Activity Data of Azaspiro Analogs
| Compound | Target | IC (μM) | Reference |
|---|---|---|---|
| 2-Methanesulfonyl-6-azaspiro[...] | EGFR Kinase | 0.028 | |
| 2-Oxa-6-azaspiro[3.4]octane | Plasmodium falciparum | 0.263 | |
| 6-Methyl-1,6-diazaspiro[3.4]octane | MAO-B | 0.79 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
